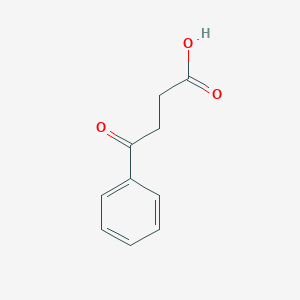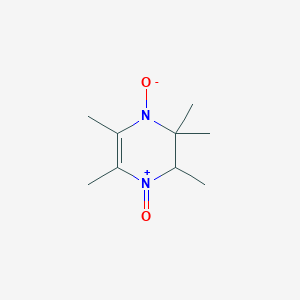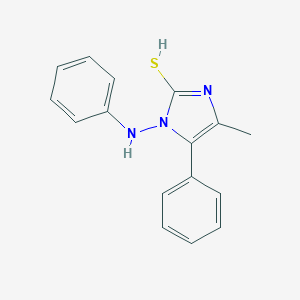
2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is a heterocyclic compound with the molecular formula C16H15N3S This compound is characterized by the presence of an aniline group, a methyl group, a phenyl group, and a thiol group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with substituted nitriles in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The cyclization process results in the formation of the imidazole ring with the desired substituents.
Industrial Production Methods: Industrial production of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aniline or phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes or catalysts.
Wirkmechanismus
The mechanism of action of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Anilino-4-methylimidazole-2-thiol: Lacks the phenyl group, which may affect its chemical properties and biological activities.
4-Methyl-5-phenylimidazole-2-thiol: Lacks the aniline group, which may influence its reactivity and applications.
1-Phenyl-4-methylimidazole-2-thiol: Lacks the aniline group, which may alter its interaction with molecular targets.
Uniqueness: 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is unique due to the presence of all three substituents (aniline, methyl, and phenyl groups) on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOWPPLGBQSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
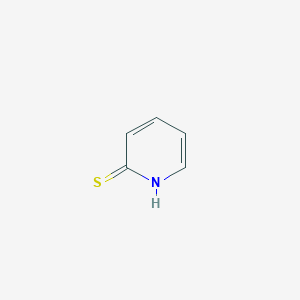
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
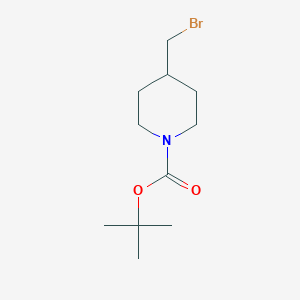
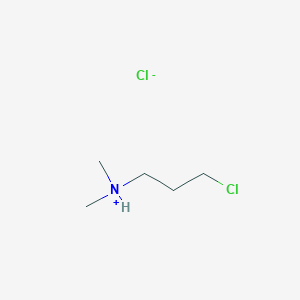
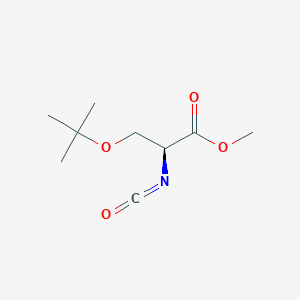

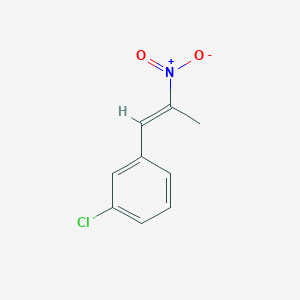
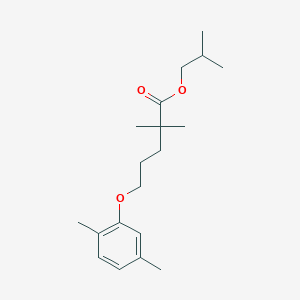
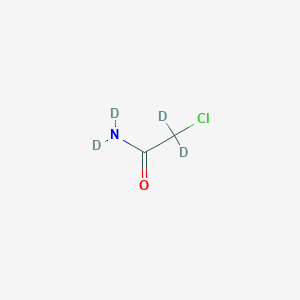
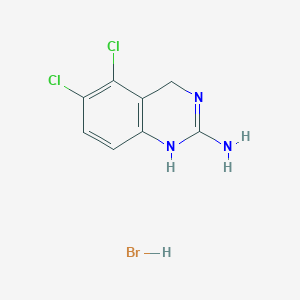
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
